3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid
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Description
Scientific Research Applications
- 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid exhibits potential as a cardiovascular drug candidate. Researchers investigate its effects on blood pressure regulation, lipid metabolism, and endothelial function. The compound’s ability to modulate vascular tone and prevent atherosclerosis warrants further exploration .
- Inflammation plays a crucial role in various diseases. This compound’s anti-inflammatory properties make it an attractive target for drug development. Researchers study its impact on cytokine production, NF-κB signaling, and leukocyte migration .
- Preliminary studies suggest that 3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid may inhibit cancer cell growth. Investigations focus on its effects on tumor cell proliferation, apoptosis, and metastasis. Understanding its mechanisms could lead to novel cancer therapies .
- Neurodegenerative disorders like Alzheimer’s and Parkinson’s disease require effective treatments. Researchers explore whether this compound can protect neurons, enhance synaptic plasticity, or reduce oxidative stress in the brain .
- The compound’s chemical structure suggests potential antibacterial properties. Studies investigate its efficacy against Gram-positive and Gram-negative bacteria. Insights gained could contribute to the development of new antibiotics .
Cardiovascular Research
Anti-Inflammatory Properties
Anticancer Potential
Neuroprotective Effects
Antibacterial Activity
Metabolic Syndrome and Diabetes Research
properties
IUPAC Name |
3-[[2-(2,3-dimethylphenoxy)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9-4-3-5-11(10(9)2)18-8-12(15)14-7-6-13(16)17/h3-5H,6-8H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFJOBYWUNYEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,3-Dimethylphenoxy)acetamido]propanoic acid |
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